N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-bromobenzylthio group at position 5, a phenyl substituent at position 4, and a thiophene-2-carboxamide moiety linked via a methyl group at position 2. Its synthesis likely follows established routes for S-alkylated 1,2,4-triazoles, involving:
- Hydrazinecarbothioamide intermediates formed via nucleophilic addition of benzoic acid hydrazides to aryl isothiocyanates .
- Cyclization under basic conditions to generate the 1,2,4-triazole core, confirmed by IR spectral absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) vibrations .
- S-alkylation with α-halogenated ketones or acetamides to introduce the thiophene-2-carboxamide group, a step analogous to methods in and .
The 4-bromobenzyl group enhances lipophilicity and may influence bioactivity, while the thiophene carboxamide contributes to hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS2/c22-16-10-8-15(9-11-16)14-29-21-25-24-19(26(21)17-5-2-1-3-6-17)13-23-20(27)18-7-4-12-28-18/h1-12H,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOMIKWWXFCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, a compound characterized by its complex structure, has attracted attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 485.4 g/mol. The structural features include a thiophene ring, a triazole moiety, and a bromobenzyl substituent, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.4 g/mol |
| CAS Number | 392685-27-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the triazole ring followed by the introduction of the thiophene and carboxamide functionalities.
Antitumor Activity
Research has indicated that compounds containing triazole and thiophene moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in various assays.
Case Study:
In one study, a series of triazole derivatives were tested against human cancer cell lines using the MTT assay. The results demonstrated that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study:
A recent investigation into thiazole-containing compounds indicated that similar structures exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound may also display comparable efficacy against microbial pathogens .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Bromobenzyl Group : Influences hydrophobic interactions and contributes to increased cellular uptake.
- Thiophene Moiety : Plays a crucial role in the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Bromine Positioning: The target’s para-bromine on the benzyl group (vs.
- Thiophene vs. Benzofuran : The thiophene carboxamide in the target offers distinct electronic delocalization compared to benzofuran-based analogs in , affecting solubility and target affinity .
- Triazole Tautomerism : Unlike thione derivatives (e.g., ), the target exists in the thiol tautomer form, as confirmed by IR absence of S-H (~2500–2600 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) .
Physicochemical and Spectral Properties
Table 2: Spectral and Physicochemical Comparisons
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis typically involves S-alkylation of triazole-thione intermediates. For example:
- Step 1 : React 4-phenyl-4H-1,2,4-triazole-3-thione with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) to introduce the 4-bromobenzylthio group .
- Step 2 : Alkylate the resulting triazole-thiol with a thiophene-2-carboxamide derivative. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can enhance reaction efficiency and yield compared to conventional heating .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of triazole-thione to alkylating agent) and use inert atmospheres (N₂/Ar) to minimize oxidation side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing experimental shifts to DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set). For instance, the thiophene methylene protons typically resonate at δ 4.2–4.5 ppm, while aromatic protons appear at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error margins. Discrepancies in fragmentation patterns may arise from tautomerism; use tandem MS/MS to validate .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by comparing experimental crystal structures (e.g., CCDC deposition numbers) with predicted geometries .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antifungal or antibacterial)?
- Methodological Answer :
- Antifungal Screening : Use the microdilution method (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus. Reported MIC values for analogous triazole derivatives range from 8–32 µg/mL .
- Enzyme Inhibition : Assess acetylcholinesterase (AChE) inhibition via Ellman’s assay (IC₅₀ values <10 µM indicate high potency). Include donepezil as a positive control .
- Data Interpretation : Compare activity to structural analogs (e.g., pyridine vs. thiophene substituents) to identify key pharmacophores .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-bromobenzylthio group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents. Evaluate changes in antifungal activity using dose-response curves .
- Key Findings : Analogues with bulkier substituents (e.g., naphthyl) show enhanced AChE inhibition due to improved hydrophobic interactions .
- Data Table :
| Substituent | Antifungal MIC (µg/mL) | AChE IC₅₀ (µM) |
|---|---|---|
| 4-Bromobenzylthio | 16–32 | 8.5 |
| 3-Fluorobenzylthio | 32–64 | 12.3 |
| Naphthylthio | 8–16 | 5.2 |
| Data adapted from |
Q. What computational strategies (e.g., DFT, molecular docking) can predict reactive sites and target interactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. For example, the triazole ring’s N2 atom is a high-electron-density site prone to H-bonding with enzyme active sites .
- Molecular Docking : Employ AutoDock Vina to model interactions with bacterial tyrosinase (PDB: 3NM8). Key residues (e.g., His263, Cu ions) form coordination bonds with the triazole sulfur and thiophene carbonyl .
- Validation : Cross-validate docking poses with MD simulations (e.g., 100 ns GROMACS runs) to assess binding stability .
Q. How can contradictory biological activity data across studies be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀/MIC values from independent studies (e.g., antifungal data from vs. ) and normalize by assay conditions (e.g., pH, inoculum size).
- Structural Clustering : Group compounds by substituent patterns (e.g., halogenated vs. alkyl chains) to identify trends. For instance, bromine substitution enhances membrane penetration in fungal cells .
- Hypothesis Testing : Use ANOVA to determine if activity differences between analogs are statistically significant (p < 0.05) .
Analytical Method Development
Q. What HPLC conditions are recommended for purity analysis and impurity profiling?
- Methodological Answer :
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1.0 mL/min.
- Detection : UV at 254 nm. Retention time for the target compound is ~12.3 min .
- Validation : Ensure linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) per ICH Q2(R1) guidelines .
Key Challenges and Solutions
- Synthetic Yield Variability : Optimize microwave irradiation time (e.g., 45 min at 100°C) to reduce side products .
- Spectral Overlaps : Use 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments .
- Biological Activity Discrepancies : Standardize assay protocols (e.g., fixed inoculum size of 1×10⁴ CFU/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
